1-(4-Methyl-1,3-thiazol-2-yl)butan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-3-4-7(10)8-9-6(2)5-11-8/h5,7,10H,3-4H2,1-2H3 |
InChI Key |
ZBZLSZLWIUSWHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=NC(=CS1)C)O |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of 1 4 Methyl 1,3 Thiazol 2 Yl Butan 1 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1-(4-Methyl-1,3-thiazol-2-yl)butan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential for unambiguous assignment of all proton and carbon signals.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are critical for establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the target molecule, COSY would show correlations between the proton on the chiral carbon (C1 of the butyl chain) and the adjacent methylene (B1212753) protons (C2), which in turn would correlate with the next methylene group (C3), and finally with the terminal methyl group (C4). It would also confirm the coupling, if any, between the thiazole (B1198619) ring proton and the thiazole's methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signal for each proton signal in the butanol chain and the thiazole ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular structure. Key expected correlations would include the proton on C1 of the butyl chain to the C2 of the thiazole ring, confirming the attachment of the side chain. Correlations from the thiazole methyl protons to the C4 and C5 carbons of the thiazole ring would confirm its position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for similar structural motifs.
| Atom Number | Proton (¹H) Chemical Shift (ppm, multiplicity) | Carbon (¹³C) Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |
| Thiazole-H5 | ~7.0 (s) | ~115 | C2 (Thiazole), C4 (Thiazole) |
| Butanol-H1 | ~4.9 (t) | ~70 | C2 (Thiazole), C2 (Butanol), C3 (Butanol) |
| Butanol-H2 | ~1.8 (m) | ~38 | C1 (Butanol), C3 (Butanol), C4 (Butanol) |
| Butanol-H3 | ~1.4 (m) | ~19 | C1 (Butanol), C2 (Butanol), C4 (Butanol) |
| Butanol-H4 | ~0.9 (t) | ~14 | C2 (Butanol), C3 (Butanol) |
| Thiazole-CH₃ | ~2.4 (s) | ~17 | C4 (Thiazole), C5 (Thiazole) |
| Thiazole-C2 | - | ~175 | - |
| Thiazole-C4 | - | ~150 | - |
| Chemical shifts are estimates and would be confirmed by experimental data. |
Solid-State NMR Applications
Solid-State NMR (ssNMR) is employed when a compound is crystalline but unsuitable for X-ray crystallography, or to study the properties of the molecule in its solid form. For this compound, ssNMR could provide information on molecular packing, conformational differences between solid and solution states, and polymorphism. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the solid sample.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which is used to confirm the molecular formula. For C₈H₁₃NOS, the expected exact mass would be calculated and compared to the experimental value (typically within 5 ppm).
Fragmentation analysis provides further structural confirmation. In Electron Ionization (EI), the molecular ion would likely undergo characteristic fragmentation patterns.
Expected Fragmentation Pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. This would result in the loss of a propyl radical (•C₃H₇) to yield a fragment containing the thiazole ring and the carbinol carbon.
Loss of Water: Dehydration is another typical fragmentation route for alcohols, leading to an [M-H₂O]⁺ ion.
Thiazole Ring Fragmentation: The thiazole ring itself can break apart in predictable ways.
| Ion | m/z (Nominal) | Possible Formula | Origin |
| [M]⁺ | 187 | [C₈H₁₃NOS]⁺ | Molecular Ion |
| [M-H₂O]⁺ | 169 | [C₈H₁₁NS]⁺ | Loss of water |
| [M-C₃H₇]⁺ | 144 | [C₅H₆NOS]⁺ | Alpha-cleavage |
| [C₄H₅NS]⁺ | 99 | [C₄H₅NS]⁺ | 4-Methylthiazole (B1212942) fragment |
X-ray Crystallography for Absolute Configuration and Conformational Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.
Crucially, as the molecule is chiral (at C1 of the butanol chain), X-ray analysis of a single enantiomer, particularly with the inclusion of an atom with anomalous scattering properties, could determine its absolute configuration (R or S). It would also reveal the preferred conformation of the butanol side chain relative to the thiazole ring and detail any intermolecular interactions, such as hydrogen bonding from the hydroxyl group, in the crystal lattice. No published crystal structure for this specific compound was found.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure.
FTIR (Fourier-Transform Infrared) Spectroscopy: FTIR is particularly sensitive to polar bonds. Key expected absorptions for the target molecule would include a broad O-H stretching band for the alcohol (~3300-3500 cm⁻¹), C-H stretching bands (~2850-3000 cm⁻¹), a C=N stretching vibration from the thiazole ring (~1600 cm⁻¹), and a C-O stretching band (~1050-1150 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is more sensitive to non-polar, symmetric bonds. It would be particularly useful for identifying the C-S and C=C vibrations within the thiazole ring.
| Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H (Alcohol) | 3300-3500 (broad) | Weak |
| C-H (Aliphatic) | 2850-3000 | 2850-3000 |
| C=N (Thiazole) | ~1600 | ~1600 |
| C=C (Thiazole) | ~1500 | Strong |
| C-O (Alcohol) | ~1100 | Weak |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination
Since this compound is a chiral molecule, chiroptical techniques are essential for analyzing its stereochemical properties.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-racemic sample would exhibit a CD spectrum with positive or negative peaks (Cotton effects), particularly at wavelengths corresponding to the electronic transitions of the thiazole chromophore. The spectrum of the (R)-enantiomer would be a mirror image of the (S)-enantiomer.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides complementary information to CD and can also be used to determine the enantiomeric purity of a sample.
For a synthesized sample, these techniques would be used to determine the enantiomeric excess (% ee), confirming the success of an asymmetric synthesis or a chiral resolution process.
Computational and Theoretical Investigations of 1 4 Methyl 1,3 Thiazol 2 Yl Butan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, reactivity, and spectroscopic characteristics of 1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol.
Density Functional Theory (DFT) is a robust computational method for investigating the ground-state electronic properties of molecules. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine optimized molecular geometries, electronic energies, and the distribution of molecular orbitals. rsc.orgnih.gov
Molecular Geometry and Electronic Properties: Studies on analogous 4-methylthiazole (B1212942) compounds reveal that the thiazole ring is planar, a characteristic feature of aromatic systems. nih.govwikipedia.org The butan-1-ol substituent attached to the C2 position of the thiazole ring introduces conformational flexibility. DFT calculations can predict bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of the molecule.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. For thiazole derivatives, the HOMO is typically localized over the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms, while the LUMO is distributed across the π-system of the ring. rsc.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. acs.org A smaller gap suggests higher reactivity. In a study of 4-methyl-5-thiazoleethanol (B42058), the HOMO-LUMO energy gap was calculated to be significant, indicating good stability. researchgate.net
Molecular Electrostatic Potential (MEP): Molecular Electrostatic Potential (MEP) maps are valuable for identifying the sites of electrophilic and nucleophilic attack. In thiazole derivatives, the nitrogen atom of the thiazole ring typically represents the most negative potential (nucleophilic site), making it susceptible to electrophilic attack. The regions around the hydrogen atoms of the methyl group and the hydroxyl group are generally areas of positive potential (electrophilic sites). rsc.orgresearchgate.net
| Property | Predicted Characteristic for this compound | Basis of Inference |
| Geometry | Planar thiazole ring with a flexible butanol side chain. | DFT studies on 4-methylthiazole derivatives. rsc.orgnih.gov |
| HOMO | Localized on the thiazole ring, particularly on S and N atoms. | Analysis of various thiazole derivatives. rsc.orgnih.govacs.org |
| LUMO | Distributed over the π-system of the thiazole ring. | Analysis of various thiazole derivatives. rsc.orgnih.govacs.org |
| MEP Negative Region | Primarily around the nitrogen atom of the thiazole ring. | MEP analysis of 4-methylthiazole compounds. rsc.orgresearchgate.net |
| MEP Positive Region | Around the hydroxyl proton and other C-H protons. | MEP analysis of 4-methylthiazole compounds. rsc.orgresearchgate.net |
This table presents inferred data based on computational studies of analogous compounds.
While DFT is powerful for ground-state properties, ab initio methods like Time-Dependent DFT (TD-DFT), Complete Active Space Self-Consistent Field (CASSCF), and Møller-Plesset perturbation theory (MP2) are often used for studying excited states and photochemical processes. rsc.orgresearchgate.net
Photochemical studies on thiazole and its derivatives have explored isomerization and decomposition pathways upon UV irradiation. rsc.orgrsc.org These calculations can identify conical intersections, which are crucial for understanding non-radiative decay pathways from excited states back to the ground state. rsc.org For a molecule like this compound, ab initio calculations could predict its UV-Vis absorption spectrum and elucidate the nature of its electronic transitions, as well as its photostability. Studies on thiazole orange, a cyanine (B1664457) dye containing a benzothiazole (B30560) unit, have shown that excited-state dynamics are dominated by intramolecular twisting, a process that could be relevant for the flexible butanol side chain of the target compound. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
The butan-1-ol side chain of this compound can rotate around the C-C and C-O single bonds, leading to various conformers with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov
Computational studies on similar molecules, such as thiazole-containing amino acids, have shown that specific conformations can be stabilized by intramolecular hydrogen bonds. nih.gov For the target compound, a hydrogen bond could potentially form between the hydroxyl group's hydrogen and the nitrogen atom of the thiazole ring. This interaction would significantly influence the molecule's preferred shape. nih.govnih.gov
Mapping the potential energy surface (PES) by systematically changing key dihedral angles provides a detailed picture of the conformational landscape. This analysis can reveal the global minimum energy structure and other low-energy conformers that are likely to be populated at room temperature. bohrium.com
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, capturing the motion of atoms and their interactions with the surrounding environment, such as a solvent. nih.gov
For this compound, MD simulations can be used to study how its conformation and interactions change in different solvents. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with polar protic solvents like water or ethanol. MD simulations can quantify these interactions by analyzing radial distribution functions and hydrogen bond lifetimes. Such simulations on thiazole-coumarin and thiazole-triazole conjugates have been used to confirm the stability of ligand-protein complexes, demonstrating the utility of this method in understanding intermolecular interactions. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.com For thiazole derivatives, calculated chemical shifts generally show good agreement with experimental values. acs.orgmdpi.com Predictions for this compound would involve calculating the magnetic shielding tensors for each nucleus in its low-energy conformers and then performing a Boltzmann-weighted average to obtain the final predicted spectrum. github.io
Vibrational Spectroscopy (IR): The vibrational frequencies and intensities for an IR spectrum can be calculated using DFT. These calculations help in assigning the vibrational modes observed in experimental spectra. researchgate.netniscpr.res.in For the target molecule, characteristic vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the alkyl chain and methyl group, and the ring vibrations of the thiazole moiety. Theoretical spectra for 4-methyl-5-thiazoleethanol have been shown to be in good agreement with experimental results. researchgate.net
| Spectroscopic Technique | Predicted Key Features for this compound | Basis of Inference |
| ¹H NMR | Aromatic protons on the thiazole ring (7-9 ppm), signals for the butanol chain, and a distinct signal for the methyl group. | General knowledge of thiazole NMR wikipedia.org and computational studies on similar derivatives. acs.orgmdpi.com |
| ¹³C NMR | Carbons of the thiazole ring (110-170 ppm), and distinct signals for the butanol and methyl carbons. | Computational studies on thiazole-hydrazone derivatives. acs.org |
| IR Spectroscopy | Strong O-H stretching band (~3400 cm⁻¹), C-H stretching bands (~2900-3100 cm⁻¹), and C=N and C-S stretching of the thiazole ring. | Experimental and theoretical IR studies of 4-methyl-5-thiazoleethanol. researchgate.net |
This table presents inferred data based on computational and experimental studies of analogous compounds.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their physicochemical properties. nih.govnih.gov These models use molecular descriptors, which are numerical values derived from the chemical structure, to predict properties like boiling point, solubility, and partitioning coefficients. nih.govacs.org
For this compound, a QSPR model could be developed to predict its properties based on descriptors calculated from its structure. Given that the molecule is an aliphatic alcohol, QSPR models developed for this class of compounds would be particularly relevant. nih.govnih.gov Such models often use descriptors related to molecular size, shape, and polarity. researchgate.net The presence of the thiazole ring would also necessitate the inclusion of descriptors that account for its specific electronic and steric features. Successful QSPR models for aliphatic alcohols have been developed using descriptors derived from graph theory and polarizability effects, showing high correlation coefficients (R > 0.99) for properties like boiling point and water solubility. nih.govnih.govresearchgate.net
Derivatization and Functionalization Strategies for Expanding the Chemical Space of 1 4 Methyl 1,3 Thiazol 2 Yl Butan 1 Ol
Synthesis of Thiazole-Alcohol Conjugates and Hybrid Molecules
The synthesis of conjugates and hybrid molecules involving 1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol can lead to compounds with combined or synergistic properties. This approach involves linking the thiazole-alcohol moiety to other chemical entities, such as other heterocyclic systems, bioactive molecules, or functional groups, through chemical synthesis.
One common strategy for creating such hybrids is through the formation of amide or ester linkages. For instance, the hydroxyl group of the butanol side chain can be esterified with a carboxylic acid-containing molecule. Alternatively, the thiazole (B1198619) ring can be functionalized with a group that can participate in coupling reactions. The synthesis of pyridazinone-thiazole hybrids with amide linkages has been reported as a strategy to develop new bioactive compounds. mdpi.com Similarly, coumarin–thiazoline hybrids have been synthesized to explore their therapeutic potential. nih.gov
Another approach is the creation of more complex heterocyclic systems by building upon the existing thiazole framework. For example, thiazole derivatives can be reacted with various reagents to form fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines. The synthesis of thiazole-based chalcones through Claisen-Schmidt condensation is another route to hybrid molecules. nih.gov
The following table outlines potential strategies for the synthesis of thiazole-alcohol conjugates and hybrid molecules:
| Conjugation Strategy | Reactant for this compound | Linkage Type | Potential Hybrid Molecule |
| Esterification | Bioactive carboxylic acid (e.g., ibuprofen) | Ester | Ibuprofen-thiazole-alcohol conjugate |
| Etherification | Halogenated heterocycle (e.g., 2-chloropyridine) | Ether | Pyridyl-thiazole-alcohol ether |
| Click Chemistry | Azide-functionalized molecule | Triazole | Triazole-linked thiazole-alcohol conjugate |
| Multi-component reactions | Aldehydes, amines, etc. | Various | Complex heterocyclic systems |
These strategies enable the generation of a library of novel compounds based on the this compound scaffold, each with unique three-dimensional structures and physicochemical properties.
Post-Synthetic Modification of the Thiazole Ring
The thiazole ring in this compound is a key site for post-synthetic modification. The reactivity of the thiazole ring allows for the introduction of various substituents, which can significantly alter the molecule's properties. The C5 position of the thiazole ring is often susceptible to electrophilic substitution.
One of the common modifications is bromination of the thiazole ring, which can then serve as a handle for further functionalization through cross-coupling reactions. For instance, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one has been used as a starting material for the synthesis of various thiazole derivatives. nih.gov Although the starting material is different, the principle of using a halogenated thiazole for further reactions is applicable.
The C2 position of the thiazole ring also offers opportunities for modification, especially if the starting material for the synthesis of this compound is appropriately chosen. For example, a 2-aminothiazole (B372263) derivative can be a precursor, and the amino group can be subsequently modified. mdpi.com
The following table summarizes potential post-synthetic modifications of the thiazole ring:
| Reaction Type | Reagent | Position of Modification | Potential Product |
| Halogenation | N-Bromosuccinimide (NBS) | C5 | 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)butan-1-ol |
| Nitration | Nitric acid/Sulfuric acid | C5 | 1-(4-Methyl-5-nitro-1,3-thiazol-2-yl)butan-1-ol |
| Suzuki Coupling (from bromo-derivative) | Arylboronic acid, Pd catalyst | C5 | 1-(5-Aryl-4-methyl-1,3-thiazol-2-yl)butan-1-ol |
| Sonogashira Coupling (from bromo-derivative) | Terminal alkyne, Pd/Cu catalyst | C5 | 1-(5-Alkynyl-4-methyl-1,3-thiazol-2-yl)butan-1-ol |
These modifications can be used to tune the electronic properties, lipophilicity, and steric profile of the molecule, which is crucial for applications in materials science and drug discovery.
Chemical Modification of the Butanol Side Chain
The butanol side chain of this compound possesses a secondary alcohol group, which is a versatile functional handle for a variety of chemical transformations. These modifications can alter the polarity, solubility, and biological activity of the parent compound.
Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 1-(4-methyl-1,3-thiazol-2-yl)butan-1-one. This transformation can be achieved using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. The resulting ketone can then serve as a precursor for further reactions, such as reductive amination or the formation of hydrazones.
Esterification and Etherification: As mentioned earlier, the hydroxyl group can be readily converted into esters and ethers. Esterification with various carboxylic acids or their derivatives can introduce a wide range of functional groups. Etherification, for example, through the Williamson ether synthesis, can be used to attach alkyl or aryl moieties.
Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, allowing for nucleophilic substitution reactions. This opens up pathways to introduce nitrogen, sulfur, or carbon-based nucleophiles at this position.
The table below details some possible modifications of the butanol side chain:
| Reaction Type | Reagent | Functional Group Transformation | Potential Product |
| Oxidation | Pyridinium chlorochromate (PCC) | Alcohol to Ketone | 1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one |
| Esterification | Acetic anhydride, pyridine | Alcohol to Ester | 1-(4-Methyl-1,3-thiazol-2-yl)butan-1-yl acetate |
| Etherification | Sodium hydride, Methyl iodide | Alcohol to Ether | 1-(1-Methoxybutyl)-4-methyl-1,3-thiazole |
| Nucleophilic Substitution (via tosylate) | Sodium azide | Alcohol to Azide | 1-(1-Azidobutyl)-4-methyl-1,3-thiazole |
Polymer-Supported Reactions and Immobilization Techniques
The immobilization of this compound onto a solid support can facilitate the synthesis of derivatives in a more efficient and clean manner. Polymer-supported reactions offer advantages such as ease of purification and the potential for automation.
The hydroxyl group of the butanol side chain is the most convenient point of attachment to a polymer resin. For example, the alcohol can be reacted with a polymer-bound acylating agent to form a polymer-supported ester. Alternatively, it can be attached to a resin functionalized with a leaving group.
Commonly used polymer supports include polystyrene resins functionalized with various linkers. The choice of linker is crucial as it determines the conditions under which the final product can be cleaved from the resin.
The following table illustrates potential immobilization strategies:
| Polymer Support | Linker Chemistry | Attachment Reaction | Cleavage Condition |
| Wang Resin | p-Alkoxybenzyl alcohol | Esterification | Trifluoroacetic acid |
| Merrifield Resin | Chloromethyl | Williamson ether synthesis | Strong acid (e.g., HF) |
| Rink Amide Resin | Fmoc-protected amino linker | Acylation (after deprotection and activation) | Trifluoroacetic acid |
Once immobilized, the thiazole ring can be subjected to various modifications as described in section 6.2. The final products are then cleaved from the resin to yield the desired derivatives in a purified form. This approach is particularly useful for the generation of compound libraries for screening purposes.
Design and Synthesis of Advanced Materials Precursors
The unique electronic and structural features of the thiazole ring make this compound a potential building block for advanced materials. By introducing specific functional groups, this molecule can be transformed into a precursor for polymers, coordination complexes, or organic electronic materials.
For the synthesis of polymers, the molecule can be functionalized with polymerizable groups such as vinyl, acrylate, or styryl moieties. This can be achieved by esterifying the hydroxyl group with a polymerizable carboxylic acid like acrylic acid. The resulting monomer can then be polymerized or copolymerized to yield thiazole-containing polymers with potentially interesting optical or electronic properties.
The thiazole ring, being a heterocyclic system with a nitrogen and a sulfur atom, can act as a ligand for metal ions. By introducing additional coordinating sites, for example, by modifying the thiazole ring or the side chain, this compound can be converted into a ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs). The synthesis of 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole and its use in coordination polymers has been reported. mdpi.com
The following table provides examples of how this compound can be modified to create precursors for advanced materials:
| Material Type | Required Functionalization | Synthetic Strategy | Potential Application |
| Polymer | Polymerizable group (e.g., acrylate) | Esterification with acrylic acid | Organic electronics, sensors |
| Coordination Polymer | Additional coordinating site (e.g., pyridine) | Suzuki coupling with a pyridylboronic acid | Gas storage, catalysis |
| Liquid Crystal | Mesogenic group | Esterification with a mesogenic carboxylic acid | Display technologies |
| Fluorescent Probe | Fluorophore | Conjugation with a fluorescent dye | Bioimaging |
These derivatization strategies highlight the versatility of this compound as a scaffold for the development of a wide range of new molecules with tailored properties for various scientific and technological applications.
Applications of 1 4 Methyl 1,3 Thiazol 2 Yl Butan 1 Ol in Chemical Synthesis and Advanced Materials
Role as a Chiral Building Block in Natural Product Synthesis
The synthesis of optically pure molecules is a cornerstone of modern medicinal chemistry and drug development. Chiral building blocks, which are enantiomerically pure compounds used as starting materials, are essential for the stereocontrolled synthesis of complex natural products and pharmaceuticals. researchgate.netdocumentsdelivered.com The structure of 1-(4-Methyl-1,3-thiazol-2-yl)butan-1-ol, featuring a defined stereocenter at the carbinol carbon, positions it as a valuable chiral synthon.
Thiazole (B1198619) and its derivatives are key structural components in a wide array of natural products, many of which exhibit significant biological activity. beilstein-journals.orgnih.gov For instance, the epothilones, a class of potent anticancer agents, and dolastatins, marine-derived cytotoxic peptides, both incorporate thiazole rings within their complex macrocyclic structures. nih.gov The synthesis of these molecules often relies on the use of pre-functionalized, chiral thiazole-containing fragments.
The utility of this compound in this context lies in its ability to introduce both a thiazole unit and a specific stereocenter into a target molecule. The hydroxyl group can be used as a point of attachment for further synthetic elaboration or can be transformed into other functional groups while preserving the stereochemical integrity of the adjacent carbon. While direct applications of this specific alcohol in total synthesis are not yet widely documented, its potential is evident from the extensive use of similar structures in the field. nih.gov
| Thiazole Building Block | Natural Product Target | Significance |
|---|---|---|
| (R)-2-(1-Amino-2-phenylethyl)-4-thiazolecarboxylic acid | Bleomycin A2 | A key fragment for constructing the glycopeptide antibiotic used in cancer chemotherapy. |
| 2-Bromo-4-methylthiazole | Epothilone B | Used in the formation of the macrocyclic core of this potent microtubule-stabilizing agent. |
| N-((S)-1-((S)-4-ethyl-2-thiazolyl)-2-methylpropyl)formamide | Dolastatin 10 | Constitutes a unique amino acid unit within this antineoplastic peptide. |
| 2-Acetyl-4-methylthiazole | Tubulysins | Serves as a precursor for the tubuvaline fragment in this family of cytotoxic peptides. nih.gov |
Precursor for Advanced Ligands in Organometallic Chemistry
The field of organometallic chemistry relies heavily on the design of ligands that can modulate the steric and electronic properties of a metal center, thereby controlling its reactivity and catalytic activity. The 1,3-thiazole ring is an excellent scaffold for ligand design due to the presence of two potential coordination sites: the nitrogen atom (a hard base) and the sulfur atom (a soft base). nih.gov This allows thiazole-based ligands to coordinate with a wide variety of transition metals. nih.govresearchgate.net
This compound is a promising precursor for creating advanced, chiral ligands. The thiazole nitrogen can act as a primary binding site. Furthermore, the secondary alcohol group provides a handle for creating bidentate or even polydentate ligands. For example, the alcohol can be deprotonated to form an alkoxide that coordinates to the metal, creating a bidentate [N, O] chelating ligand. Alternatively, the hydroxyl group can be chemically modified, for instance, by conversion to a phosphine, amine, or another coordinating group, leading to a diverse library of chiral ligands with tunable properties. orientjchem.org The chirality of the butanol backbone is crucial, as it can create a chiral pocket around the metal center, which is essential for asymmetric catalysis. researchgate.net
| Ligand Type | Example Ligand | Metal Complex Formed | Coordination Mode |
|---|---|---|---|
| Monodentate | 2-Phenyl-1,3-thiazole | Palladium(II) Complexes | Coordination through the thiazole nitrogen. researchgate.net |
| Bidentate [N,N] | 2,2'-Bithiazole | Ruthenium(II), Copper(II) Complexes | Chelation using the nitrogen atoms of both thiazole rings. |
| Bidentate [N,S] | 2-(Methylthio)phenyl-thiazole | Platinum(II) Complexes | Chelation via the thiazole nitrogen and the external sulfur atom. |
| Bidentate [N,P] | 2-(Diphenylphosphino)-1,3-thiazole | Palladium(II) Complexes | Chelation through the thiazole nitrogen and the phosphorus atom. researchgate.net |
| Bidentate [N,O] | 2-(2-Hydroxyphenyl)-1,3-thiazole | Zinc(II), Copper(II) Complexes | Chelation via the thiazole nitrogen and the deprotonated hydroxyl group. |
Utilization in the Development of Novel Catalytic Systems
The development of efficient and selective catalysts is a primary goal of chemical research. Chiral ligands, when complexed with transition metals, can generate powerful asymmetric catalysts capable of producing enantiomerically enriched products from prochiral substrates. mdpi.com Given its potential as a precursor for chiral ligands (as discussed in 7.2), this compound is an attractive starting material for the development of novel catalytic systems.
Catalysts derived from thiazole-containing ligands have shown promise in a variety of organic transformations. For example, palladium complexes bearing phenylthiazole ligands have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net In the realm of asymmetric catalysis, chiral thiazole-based ligands have been used in reactions such as the addition of diethylzinc (B1219324) to aldehydes and the cycloisomerization of enynes. researchgate.netresearchgate.net
The synthesis of a catalyst from this compound would involve its transformation into a suitable ligand, followed by complexation with a metal precursor (e.g., palladium, rhodium, iridium, or copper). The inherent chirality of the butanol backbone would be imprinted on the catalyst's coordination sphere, enabling it to differentiate between enantiotopic faces or groups of a substrate, thus leading to high enantioselectivity in the catalyzed reaction. nih.gov
| Ligand Class | Metal Center | Catalyzed Reaction | Typical Enantioselectivity (ee) |
|---|---|---|---|
| Thiazole-Oxazoline | Palladium(II) | Cycloisomerization of 1,6-enynes | Up to 99% ee researchgate.net |
| BINOL-Thiazole Thioether | Titanium(IV) | Asymmetric addition of diethylzinc to aldehydes | Up to 93% ee researchgate.net |
| Pyridyl-Thiazole | Iridium(III) | Asymmetric Hydrogenation | >90% ee |
| Bis(oxazoline) (BOX) | Copper(II) | Diels-Alder Cycloaddition | >95% ee |
Integration into Supramolecular Assemblies and Frameworks
Supramolecular chemistry involves the design and synthesis of large, well-ordered structures held together by non-covalent interactions or coordination bonds. Metal-Organic Frameworks (MOFs) are a prominent class of such materials, consisting of metal ions or clusters linked by organic molecules (linkers) to form porous, crystalline structures. mdpi.com Thiazole-containing molecules are increasingly being explored as linkers for the construction of functional MOFs. rsc.orgrsc.org The rigid, planar structure of the thiazole ring and its multiple coordination sites make it an ideal component for building robust frameworks. mdpi.comrsc.org
This compound offers intriguing possibilities as a building block for supramolecular assemblies. It can function in several ways:
Functionalized Linker: The hydroxyl group can be derivatized, for example, by oxidation to a carboxylic acid. The resulting thiazole-carboxylate could then act as a classic ditopic linker, binding to metal centers through both the thiazole nitrogen and the carboxylate group to form robust MOFs. mdpi.com
The incorporation of the chiral butanol side chain could lead to the formation of chiral MOFs. Such frameworks are highly sought after for applications in enantioselective separation, sensing of chiral molecules, and asymmetric catalysis.
| Linker Molecule | Framework Name/Type | Metal Ion | Key Feature/Application |
|---|---|---|---|
| Thiazolo[5,4-d]thiazole dicarboxylic acid | TTZ-MOFs | Zirconium(IV), Zinc(II) | Fluorescence sensing, photochromism, catalysis. rsc.orgrsc.org |
| 1,3-Thiazole-4,5-dicarboxylic acid | Lanthanide-MOFs | Europium(III), Terbium(III) | Luminescent materials for sensing applications. |
| 4,4'-(Thiazole-2,5-diyl)dibenzoic acid | Porous Coordination Polymer | Zinc(II) | Gas storage and separation. |
| 2,5-Di(4-pyridyl)thiazolo[5,4-d]thiazole | Coordination Polymer with Interdigitated Structure (CID) | Zinc(II) | CO2 adsorption and potential for gate-opening effects. |
Application in the Synthesis of Functional Polymers and Monomers
Functional polymers, which contain reactive or specially functionalized pendant groups, are at the forefront of materials science. These materials find applications in areas as diverse as drug delivery, coatings, electronics, and catalysis. The synthesis of such polymers often begins with the design of a functional monomer that contains both a polymerizable unit and the desired functional group. cmu.edu
The hydroxyl group of this compound makes it an ideal candidate for conversion into a novel functional monomer. libretexts.org Through a straightforward esterification reaction with acryloyl chloride or methacryloyl chloride, the alcohol can be transformed into 1-(4-methyl-1,3-thiazol-2-yl)butyl (meth)acrylate. This new monomer could then be polymerized using techniques such as free-radical polymerization or controlled radical polymerization (e.g., RAFT polymerization) to yield a well-defined polymer. nih.gov
The resulting polymer would feature pendant this compound units along its backbone. These functional groups could confer unique properties upon the material. For example, the thiazole units could be used for metal ion binding and sequestration, or they could be quaternized to create cationic polymers with antimicrobial activity. mdpi.com The chirality of the side chains could also influence the polymer's secondary structure and its interactions with other chiral molecules.
| Functional Monomer | Resulting Polymer | Key Functional Group | Polymer Property/Application |
|---|---|---|---|
| 2-Hydroxyethyl methacrylate (B99206) (HEMA) | Poly(HEMA) | Hydroxyl (-OH) | Hydrogels, contact lenses, biocompatible materials. cmu.edu |
| N-Vinylcarbazole | Poly(N-Vinylcarbazole) | Carbazole | Photoconductive polymer for electronics (e.g., printers). |
| Glycidyl methacrylate (GMA) | Poly(GMA) | Epoxide | Reactive polymer for coatings, adhesives, and post-polymerization modification. |
| 2-(Thiazol-2-yl)ethyl methacrylate | Poly(thiazolylethyl methacrylate) | Thiazole | Quaternized form shows antibacterial activity. nih.govmdpi.com |
Advanced Analytical Methodologies for Detection and Quantification of 1 4 Methyl 1,3 Thiazol 2 Yl Butan 1 Ol in Complex Chemical Matrices
Development of Hyphenated Chromatographic Techniques (GC-MS, LC-MS/MS)
Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of mass spectrometry, represents the gold standard for the analysis of specific compounds in complex mixtures. researchgate.net The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends largely on the analyte's physicochemical properties and the nature of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. shimadzu.com Given the butanol side chain, 1-(4-Methyl-1,3-thiazol-2-yl)butan-1-ol possesses moderate volatility. Direct injection may be possible, but to improve peak shape and thermal stability, derivatization of the hydroxyl group (e.g., silylation) is a common strategy. In GC-MS, compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column before being fragmented and detected by the mass spectrometer, which provides detailed structural information and high selectivity. jmchemsci.comwho.int
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is exceptionally well-suited for polar, non-volatile, and thermally labile compounds. nih.gov This technique separates compounds in the liquid phase before ionization and mass analysis. LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level detection in intricate matrices without the need for derivatization. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for Selected Reaction Monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, drastically reducing background noise and enhancing quantification accuracy.
Table 1: Comparison of Typical GC-MS and LC-MS/MS Parameters for Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
|---|---|---|
| Principle | Separation of volatile/semi-volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase. |
| Typical Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-INNOWax). | Reversed-phase column (e.g., C18, C8). hplc.eu |
| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen). | Gradient mixture of aqueous and organic solvents (e.g., Water with formic acid, Acetonitrile). hplc.eu |
| Ionization Source | Electron Ionization (EI), Chemical Ionization (CI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |
| Detector | Quadrupole, Time-of-Flight (TOF), Ion Trap. | Triple Quadrupole (QqQ), Orbitrap, TOF. |
| Sample Prep | May require derivatization for polar groups. | Often requires simple filtration or solid-phase extraction (SPE). |
| Best For | Volatility, detailed structural elucidation of unknowns. | Polarity, high sensitivity in complex matrices, quantification. |
Capillary Electrophoresis and Microfluidic Systems for Separation
Capillary Electrophoresis (CE) offers an alternative and powerful separation mechanism based on the differential migration of charged species in an electric field. nih.gov For a neutral or weakly basic compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly suitable. In MEKC, surfactants are added to the buffer above their critical micelle concentration, forming micelles that act as a pseudo-stationary phase, enabling the separation of neutral molecules.
The primary advantages of CE include extremely high separation efficiency, short analysis times, and minimal consumption of samples and reagents. nih.gov Coupling CE with mass spectrometry (CE-MS) can further enhance its utility for unambiguous peak identification.
Microfluidic systems, or "lab-on-a-chip" technology, integrate these separation principles onto a small chip. This miniaturization leads to significantly faster analysis times, reduced sample volumes, and the potential for high-throughput screening and portable, on-site analysis.
Table 2: Illustrative Parameters for Capillary Electrophoresis (MEKC Mode)
| Parameter | Typical Setting |
|---|---|
| Separation Principle | Differential partitioning between aqueous buffer and micelles. |
| Capillary | Fused-silica, 50 µm internal diameter, 50-75 cm total length. |
| Background Electrolyte | 20-50 mM Borate or Phosphate buffer. |
| Surfactant | Sodium dodecyl sulfate (B86663) (SDS) added to the buffer. |
| Applied Voltage | 15-30 kV. |
| Injection Mode | Hydrodynamic or Electrokinetic. |
| Detection | UV-Vis (Diode Array Detector), MS. |
Spectrophotometric and Electrochemical Detection Methods
While less specific than mass spectrometry, spectrophotometric and electrochemical methods can provide rapid and cost-effective detection solutions, particularly for screening purposes.
Spectrophotometric detection , typically utilizing UV-Vis spectroscopy, relies on the principle that molecules absorb light at specific wavelengths. The thiazole (B1198619) ring in this compound contains a chromophore that is expected to absorb UV light, allowing for its detection. When coupled with a separation technique like HPLC, a UV-Vis detector can provide quantitative data, although it may lack the specificity to distinguish the analyte from other co-eluting, UV-absorbing compounds.
Electrochemical detection measures the current resulting from the oxidation or reduction of an analyte at an electrode surface. Thiazole and its derivatives can be electroactive, making them candidates for highly sensitive electrochemical detection. mdpi.combohrium.com This method, when coupled with liquid chromatography (LC-ED), can offer sensitivity that is often superior to UV detection for electroactive species, with a high degree of selectivity as only compounds that oxidize or reduce at the applied potential will be detected. nih.gov
Table 3: Overview of Spectrophotometric and Electrochemical Detection
| Feature | Spectrophotometric Detection (UV-Vis) | Electrochemical Detection (Amperometric) |
|---|---|---|
| Principle | Measures absorption of UV-Visible light by chromophores. | Measures current from redox reactions of the analyte. |
| Selectivity | Moderate; depends on the unique spectral profile of the analyte. | High; only electroactive compounds are detected at a specific potential. |
| Sensitivity | Good (ng-µg range). | Excellent (pg-ng range). nih.gov |
| Coupling | Standard for HPLC systems. | Can be coupled with HPLC or CE. |
| Requirement | Analyte must possess a chromophore. | Analyte must be electroactive (oxidizable/reducible). |
Method Validation for Robustness and Accuracy in Chemical Research
For any quantitative analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its fitness for purpose. rssl.com Method validation ensures that the measurements are accurate, precise, and specific for the target analyte in the intended sample matrix. nih.gov The key parameters, often based on International Conference on Harmonisation (ICH) guidelines, are critical for ensuring the integrity of research data. nih.gov
Table 4: Key Parameters for Analytical Method Validation
| Parameter | Definition | Purpose in Chemical Research |
|---|---|---|
| Accuracy | The closeness of the measured value to the true or accepted reference value. nih.gov | Ensures that experimental results reflect the true concentration of the analyte. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov | Demonstrates the reproducibility of the method, ensuring that results are consistent and reliable. |
| Selectivity | The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. rssl.com | Confirms that the signal being measured comes only from the target analyte, avoiding interference from matrix components or impurities. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. rssl.com | Establishes the concentration range over which the method provides accurate quantitative results. |
| Range | The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision and accuracy. nih.gov | Defines the operational boundaries of the method for reliable quantification. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov | Determines the minimum concentration at which the presence of the analyte can be confidently identified. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov | Establishes the lowest concentration at which the method can provide reliable quantitative data. |
Isotopic Labeling Strategies for Mechanistic and Trace Analysis
Isotopic labeling is a powerful technique where one or more atoms in a molecule are replaced with their isotope, which can be either stable or radioactive. wikipedia.orgcreative-proteomics.com This substitution creates a chemically identical molecule with a different mass, providing a unique marker that can be traced through a reaction or an analytical system.
For quantitative analysis, Stable Isotope Dilution Analysis (SIDA) is a premier method. It involves synthesizing an isotopically labeled version of the target analyte (e.g., containing Deuterium, ¹³C, or ¹⁵N) to be used as an internal standard. musechem.com This standard is added to the sample at a known concentration before any processing. Because the labeled standard behaves identically to the native analyte during extraction, separation, and ionization, any sample loss or matrix effects are perfectly compensated for. The ratio of the native analyte to the labeled standard, measured by mass spectrometry, allows for extremely accurate and precise quantification. nih.gov
For mechanistic studies, isotopic labeling can be used to track the transformation of the analyte. By labeling specific atoms on this compound, researchers can follow its path through a chemical reaction, identifying which bonds are broken and formed and elucidating complex reaction mechanisms. nih.gov
Table 5: Common Stable Isotopes and Their Analytical Applications
| Isotope | Natural Abundance (%) | Key Application | Detection Method |
|---|---|---|---|
| Deuterium (²H) | 0.015 | Internal standards in MS, mechanistic studies (Kinetic Isotope Effect). musechem.com | Mass Spectrometry, NMR Spectroscopy. |
| Carbon-13 (¹³C) | 1.1 | Internal standards in MS, metabolic flux analysis. nih.gov | Mass Spectrometry, NMR Spectroscopy. |
| Nitrogen-15 (¹⁵N) | 0.37 | Tracing nitrogen-containing compounds in biological and chemical systems. | Mass Spectrometry, NMR Spectroscopy. |
| Oxygen-18 (¹⁸O) | 0.20 | Mechanistic studies involving hydrolysis, oxidation, or esterification reactions. | Mass Spectrometry. |
Future Directions and Emerging Research Avenues for 1 4 Methyl 1,3 Thiazol 2 Yl Butan 1 Ol in Academia
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic synthesis, shifting the paradigm from manual trial-and-error to predictive, data-driven approaches. iscientific.org For 1-(4-Methyl-1,3-thiazol-2-yl)butan-1-ol, these computational tools offer immense potential in predicting its reactivity and planning efficient synthetic routes.
Future research will likely focus on developing bespoke ML models trained on datasets of thiazole-containing compounds to predict the outcomes of various reactions. These models can forecast reaction yields, identify optimal reaction conditions, and even suggest novel transformations that have not yet been attempted in the lab. rjptonline.org For instance, a neural network could be trained to predict the success of a C-H functionalization reaction at a specific position on the thiazole (B1198619) ring, based on the input of different catalysts, solvents, and temperatures. digitellinc.com
Table 1: Potential AI/ML Applications in the Study of this compound
| AI/ML Application | Research Goal | Potential Impact |
| Reaction Yield Prediction | Forecast the percentage yield of synthetic transformations. | Reduces experimental optimization time and resource consumption. rjptonline.org |
| Retrosynthesis Planning | Propose novel and efficient synthetic routes to the target molecule and its analogs. | Accelerates the discovery of new compounds and synthetic methodologies. chemcopilot.comsynthiaonline.com |
| Catalyst Selection | Identify the optimal catalyst for a specific transformation, such as oxidation or C-H activation. | Enhances reaction efficiency and selectivity. |
| Property Prediction | Predict physicochemical and electronic properties for novel, unsynthesized derivatives. | Guides the design of molecules with desired characteristics for specific applications. |
Exploration of Novel Catalytic Transformations
The functional groups of this compound—the electron-rich thiazole ring, the secondary alcohol, and various C-H bonds—provide multiple handles for novel catalytic transformations. Future academic research is poised to explore the selective functionalization of this molecule to create a diverse library of new compounds.
A significant area of interest is the direct C-H functionalization of the thiazole ring. While challenging, the selective activation of C-H bonds is a powerful tool for molecular editing. Research into transition-metal catalysis could uncover methods to selectively arylate or alkylate the C5-position of the thiazole ring, for example. nih.gov Such transformations would bypass the need for pre-functionalized starting materials, aligning with the principles of atom economy.
The secondary alcohol group is also a prime target for catalytic innovation. Enantioselective catalysis could be employed to resolve racemic mixtures of this compound or to asymmetrically synthesize specific stereoisomers. Furthermore, developing novel catalytic systems for the oxidation, etherification, or esterification of the alcohol can lead to derivatives with tailored properties for various applications. Biocatalysis, using enzymes to perform these transformations, offers a green and highly selective alternative to traditional chemical methods.
Development of Advanced Spectroscopic Probes
The inherent structural features of the thiazole ring make it an attractive scaffold for the development of advanced spectroscopic probes. Thiazole derivatives are known to exhibit interesting photophysical properties, and the thiazole nucleus is a component of some fluorophores. nih.gov Future research could focus on modifying this compound to create chemosensors or fluorescent probes for detecting specific analytes or monitoring biological processes.
By introducing functional groups that can interact with metal ions, anions, or specific biomolecules, the fluorescence or colorimetric properties of the thiazole derivative could be modulated upon binding. For example, attaching a receptor unit to the thiazole ring could create a sensor where the binding of a target analyte causes a measurable change in the UV-Vis absorption or fluorescence emission spectrum. researchgate.net
Advanced spectroscopic techniques will be crucial in characterizing these new probes and their interactions with targets. nih.gov Techniques such as time-resolved fluorescence spectroscopy, 2D NMR, and X-ray crystallography will provide detailed insights into the structure-property relationships, guiding the rational design of more sensitive and selective probes. researchgate.net The development of such probes from this compound could open up new applications in environmental monitoring, diagnostics, and molecular imaging.
Green and Sustainable Synthesis Optimization
In line with the growing emphasis on sustainable chemistry, a major future research direction will be the optimization of the synthesis of this compound using green chemistry principles. researchgate.net Traditional methods for thiazole synthesis, such as the Hantzsch reaction, often use harsh reagents and environmentally harmful solvents. bepls.com
Emerging research focuses on alternatives such as microwave-assisted and ultrasound-mediated synthesis, which can significantly reduce reaction times and energy consumption. nih.govmdpi.com The use of green solvents like water, ethanol, or deep eutectic solvents is another key area of investigation. bohrium.commdpi.com
The development and application of reusable and benign catalysts are central to green synthesis. mdpi.com For instance, solid-supported catalysts or biocatalysts like chitosan-based hydrogels could replace traditional soluble catalysts, simplifying product purification and minimizing waste. mdpi.com One-pot, multi-component reactions are also being explored to synthesize thiazole derivatives with high atom economy, reducing the number of synthetic steps and purification stages. bepls.com The goal is to develop a synthetic protocol for this compound that is not only efficient but also environmentally benign from start to finish. ufms.br
Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Thiazole Derivatives
| Synthesis Parameter | Conventional Method (e.g., Hantzsch) | Green Chemistry Approach |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication mdpi.com |
| Solvents | Volatile organic compounds (VOCs) | Water, Ethanol, PEG, Deep eutectic solvents bohrium.commdpi.com |
| Catalysts | Homogeneous acids/bases | Reusable solid acids, Biocatalysts (e.g., chitosan) mdpi.commdpi.com |
| Reaction Time | Several hours to days | Minutes to a few hours mdpi.com |
| Waste Generation | Significant solvent and reagent waste | Minimized waste, recyclable components |
| Process | Multi-step with intermediate isolation | One-pot, multi-component reactions bepls.com |
Expanding Applications in New Chemical Technologies
Beyond its traditional role in medicinal chemistry, future research will explore the application of this compound and its derivatives in new chemical technologies, particularly in materials science. The electron-rich nature and planar structure of the thiazole ring make it a promising building block for organic electronic materials. nih.gov
By catalytically polymerizing or coupling derivatives of this compound, novel conjugated polymers or small molecules could be synthesized for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs). The functional groups on the butanol side chain could be used to tune the solubility and processing characteristics of these materials, which is a critical factor for device fabrication. nih.gov
Furthermore, the ability of the thiazole nitrogen and sulfur atoms to coordinate with metal ions could be exploited in the design of metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, separation, and catalysis. The specific stereochemistry and functionality of this compound could direct the assembly of unique 3D structures with tailored pore sizes and chemical environments. The exploration of these applications would represent a significant expansion from the compound's current scope, positioning it as a versatile platform molecule for advanced materials and technologies. semanticscholar.org
Q & A
Q. What strategies identify synergistic effects between thiazole derivatives and existing therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
